An In-Depth Technical Guide to the Fundamental Properties of Polycaprolactone Triol
An In-Depth Technical Guide to the Fundamental Properties of Polycaprolactone Triol
Polycaprolactone (B3415563) Triol (PCL-T) is a biodegradable polyester (B1180765) characterized by its three-armed structure, terminating in hydroxyl groups. This trifunctionality imparts unique properties that make it a valuable polymer in a multitude of applications, particularly in the fields of polyurethane synthesis, drug delivery, and tissue engineering. This guide provides a comprehensive overview of the core properties of PCL-T for researchers, scientists, and drug development professionals.
Chemical Structure and Synthesis
Polycaprolactone Triol is synthesized through the ring-opening polymerization of ε-caprolactone, initiated by a triol such as trimethylolpropane (B17298) or glycerol.[1] The length of the polycaprolactone chains, and thus the molecular weight of the resulting PCL-T, can be controlled by adjusting the molar ratio of the ε-caprolactone monomer to the triol initiator.[1]
A generalized chemical structure of Polycaprolactone Triol initiated with trimethylolpropane is depicted below.
Caption: Generalized chemical structure of Polycaprolactone Triol.
Physicochemical Properties
The physical and chemical properties of Polycaprolactone Triol can be tailored by varying its molecular weight. Key properties for several grades of PCL-T are summarized in the tables below.
Table 1: Molecular Weight and Thermal Properties of Polycaprolactone Triol
| Property | PCL-T (Mn ~300) | PCL-T (Mn ~540) | PCL-T (Mn ~900) | PCL-T (Mn ~2000) |
| Average Molecular Weight (Mn, g/mol ) | ~300[2] | ~540[3] | ~900 | ~2000[4] |
| Softening/Melting Point (°C) | 10[2] | 17[3] | - | 40-50[4] |
| Glass Transition Temperature (Tg, °C) | -60 (for general PCL)[5] | -60 (for general PCL)[5] | -60 (for general PCL)[5] | -60 (for general PCL)[5] |
| Density (g/mL at 25°C) | 1.07[2] | 1.08 (at 40°C)[3] | - | - |
Table 2: Chemical and Physical Characteristics of Polycaprolactone Triol
| Property | PCL-T (Mn ~300) | PCL-T (Mn ~540) | PCL-T (Mn ~900) | PCL-T (Mn ~2000) |
| Hydroxyl Value (mg KOH/g) | 560 ± 20 | 310[3] | 187 ± 5 | 85.85[4] |
| Viscosity (cSt at 55°C) | - | 180-230[3] | - | - |
| Acid Value (mg KOH/g) | ≤1.0 | - | ≤1.0 | - |
| Water Content (%) | ≤0.03 | - | ≤0.03 | - |
| Appearance | Liquid[2] | Fused mass/viscous liquid[3] | Pasty | Waxy solid[4] |
Solubility
Polycaprolactone is known to be soluble in a range of organic solvents. At room temperature, it is highly soluble in chloroform, dichloromethane, carbon tetrachloride, benzene, toluene, and cyclohexanone.[6][7] It exhibits lower solubility in acetone, ethyl acetate, and dimethylformamide, and is generally insoluble in alcohols, petroleum ether, and water.[6][7]
Degradation Characteristics
The degradation of Polycaprolactone Triol, like other aliphatic polyesters, primarily occurs through the hydrolysis of its ester linkages.[5] This process is influenced by factors such as molecular weight, crystallinity, and environmental conditions (e.g., temperature, pH, and the presence of enzymes). The degradation of PCL in vivo is a slow process, which makes it suitable for long-term implantable devices.[5]
The hydrolytic degradation pathway of PCL-T is illustrated in the diagram below.
Caption: Simplified hydrolytic degradation pathway of PCL-T.
Experimental Protocols
Accurate characterization of Polycaprolactone Triol is crucial for its application. The following section outlines the methodologies for key experiments.
Determination of Hydroxyl Value (ASTM D4274)
The hydroxyl value, a measure of the concentration of hydroxyl groups, is a critical parameter for PCL-T, especially in polyurethane formulations. A standard method for its determination is ASTM D4274.[8][9]
-
Sample Preparation : A known weight of the PCL-T sample is accurately measured.
-
Esterification : The sample is reacted with a known excess of a phthalic anhydride (B1165640) solution in a pyridine (B92270) medium, often with an imidazole (B134444) catalyst, at an elevated temperature (approximately 100°C) in a pressure bottle.[9] This reaction converts the hydroxyl groups to esters.
-
Hydrolysis : After the reaction is complete, a specific amount of water is added to hydrolyze the excess phthalic anhydride into phthalic acid.
-
Titration : The resulting solution is titrated with a standardized sodium hydroxide (B78521) solution to a phenolphthalein (B1677637) endpoint.
-
Blank Determination : A blank titration is performed without the PCL-T sample to determine the initial amount of phthalic anhydride.
-
Calculation : The hydroxyl value is calculated from the difference in the titration volumes of the blank and the sample.
Molecular Weight Determination (Gel Permeation Chromatography - GPC)
GPC is a widely used technique to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers.
-
Sample Preparation : A dilute solution of PCL-T is prepared in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or chloroform, at a concentration of 1-2 mg/mL.[10][11] The solution is filtered through a 0.2-0.45 µm filter to remove any particulate matter.[10]
-
Instrumentation : A GPC system equipped with a pump, injector, a set of columns packed with a porous gel, and a refractive index (RI) detector is used.
-
Analysis : The prepared sample solution is injected into the GPC system. The molecules are separated based on their hydrodynamic volume as they pass through the columns, with larger molecules eluting first.
-
Calibration : The system is calibrated using polymer standards of known molecular weight (e.g., polystyrene) to create a calibration curve of elution volume versus log(molecular weight).
-
Data Analysis : The molecular weight of the PCL-T sample is determined by comparing its elution profile to the calibration curve.
Structural and Functional Group Analysis (FTIR and NMR Spectroscopy)
Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for confirming the chemical structure of PCL-T.
-
FTIR Spectroscopy : This technique identifies the functional groups present in the polymer. For PCL-T, the characteristic peaks include a strong carbonyl (C=O) stretching vibration around 1720 cm⁻¹ and C-O stretching vibrations.[12]
-
Sample Preparation : A small amount of the PCL-T sample is placed directly on the ATR crystal for Attenuated Total Reflectance (ATR)-FTIR analysis, or cast as a thin film from a solution.
-
Analysis : An infrared spectrum is recorded, and the positions and intensities of the absorption bands are analyzed to identify the functional groups.
-
-
¹H NMR Spectroscopy : This method provides detailed information about the chemical structure and the arrangement of protons in the molecule.
-
Sample Preparation : The PCL-T sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Analysis : The ¹H NMR spectrum is acquired. The chemical shifts, integration of peak areas, and splitting patterns of the signals are analyzed to confirm the structure of the PCL chains and the initiator core.
-
A general workflow for the characterization of Polycaprolactone Triol is presented below.
Caption: Experimental workflow for PCL-T characterization.
References
- 1. Polycaprolactone Triols | Polyurethanes | Request Quote or Sample [tri-iso.com]
- 2. ポリカプロラクトントリオール average Mn ~300 | Sigma-Aldrich [sigmaaldrich.com]
- 3. Poly(caprolactone)triol – scipoly.com [scipoly.com]
- 4. rsc.org [rsc.org]
- 5. Polycaprolactone - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. infinitalab.com [infinitalab.com]
- 9. file.yizimg.com [file.yizimg.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. agilent.com [agilent.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
